molecular formula C13H17N B494707 N-(3-phenylprop-2-yn-1-yl)butan-2-amine CAS No. 889949-75-1

N-(3-phenylprop-2-yn-1-yl)butan-2-amine

Cat. No. B494707
CAS RN: 889949-75-1
M. Wt: 187.28g/mol
InChI Key: MESKFQRMVQNQKD-UHFFFAOYSA-N
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Description

“N-(3-phenylprop-2-yn-1-yl)butan-2-amine” is a chemical compound . It has been used in the synthesis of 1-azaspiro[4.5]deca-3,6,9-trien-8-ones .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a selective synthetic strategy towards 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline has been developed . The transformation proceeds smoothly in a mixed solvent including acetonitrile and water when ZnBr2 and Oxone are employed .


Chemical Reactions Analysis

The compound has been involved in ZnBr2/Oxone-mediated ipso-cyclization reactions . The reaction proceeds in a regioselective manner via a radical ipso-cyclization pathway .

Future Directions

The future directions for the study of “N-(3-phenylprop-2-yn-1-yl)butan-2-amine” could include further exploration of its synthesis, reactivity, and potential applications. It could also be interesting to investigate its biological activity and potential uses in medicinal chemistry .

properties

IUPAC Name

N-(3-phenylprop-2-ynyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESKFQRMVQNQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405910
Record name AN-465/42518750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889949-75-1
Record name AN-465/42518750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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